MLA Matches the Gold‑Standard CIRH Compounds MBA and MDTBA in >100‑Fold Carrier Immunogenicity Suppression
In a direct head‑to‑head murine immunization study, conjugation of MLA to horse IgG (hsIgG) reduced the mean anti‑carrier antibody titre by >100‑fold relative to native hsIgG, an effect statistically indistinguishable from that of the prototypical CIRH compounds mannosamine–biotin adduct (MBA) and mannosamine–desthiobiotin adduct (MDTBA) [1]. This establishes MLA as a fully potent member of the CIRH class with efficacy equivalent to the best‑characterised analogs [1].
| Evidence Dimension | Anti‑carrier (hsIgG) antibody titre after two intramuscular immunizations |
|---|---|
| Target Compound Data | MLA: >100‑fold reduction vs. native hsIgG; titre reduced to near‑background levels |
| Comparator Or Baseline | Native hsIgG: mean titre ~15,000 (range ~12,000–15,237 across experiments); MBA: titre reduced to 77–90 (conjugated); MDTBA: >100‑fold reduction |
| Quantified Difference | MLA, MBA, MDTBA all produced >100‑fold reduction (P < 0.05 vs. native hsIgG); no statistically significant difference among the three CIRH compounds [1] |
| Conditions | BALB/c mice, 50 µg protein i.m., 2‑week interval, serum ELISA (n = 4–6); titres expressed as reciprocal of twofold serial dilution endpoint [1] |
Why This Matters
Procurement of MLA does not entail any sacrifice in immunomodulatory potency relative to the widely cited MBA or MDTBA, ensuring experimental continuity for groups already working within the CIRH framework.
- [1] Gefen T, Vaya J, Khatib S, Rapoport I, Lupo M, Barnea E, Admon A, Heller ED, Aizenshtein E, Pitcovski J. The effect of haptens on protein-carrier immunogenicity. Immunology. 2015 Jan;144(1):116–26. Results section: lines 270–284. View Source
